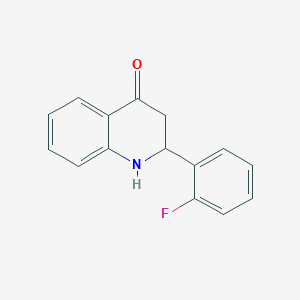
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorophenyl group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedländer synthesis, where 2-fluoroaniline reacts with a ketone in the presence of an acid catalyst to form the quinolinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorophenyl group.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted fluorophenyl compounds.
Scientific Research Applications
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one: Contains a bromine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinolinone family, which is known for its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications.
- Molecular Formula : C15H12FNO
- Molecular Weight : 241.26 g/mol
- CAS Number : 795277-83-7
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial effects.
Anticancer Activity
Research has demonstrated that derivatives of quinolinones exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound have potent antiproliferative effects against several cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various quinolone derivatives against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain derivatives had GI50 values ranging from 28 to 48 µM, with some compounds showing significant cytotoxicity against the PC-3 cell line .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3b | PC-3 | 28 |
| 4e | MDA-MB-231 | 36 |
| 5b | MDA-MB-231 | 40 |
In this context, the compound 3b was identified as particularly effective, demonstrating a significant ability to inhibit cell growth in prostate cancer cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways crucial for cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, quinolinone derivatives have been studied for their antimicrobial effects. A recent investigation into quinoline-based compounds revealed promising antibacterial activity against Methicillin-Resistant Staphylococcus Aureus (MRSA) .
Antimicrobial Efficacy Table
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoline Derivative A | MRSA | 16 µg/mL |
| Quinoline Derivative B | E. coli | 32 µg/mL |
Properties
Molecular Formula |
C15H12FNO |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12FNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2 |
InChI Key |
DWKLFSRCLCXSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















